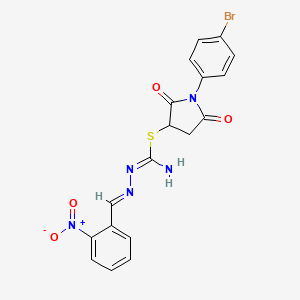
N-(3-bromophenyl)-3,4-dimethylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-bromophenyl)-3,4-dimethylbenzamide, also known as BD-1063, is a selective antagonist of the sigma-1 receptor. Sigma-1 receptors are a type of protein found in the central nervous system that play a role in various physiological and pathological processes. BD-1063 has been studied extensively for its potential therapeutic applications in the treatment of various diseases.
Mecanismo De Acción
N-(3-bromophenyl)-3,4-dimethylbenzamide acts as a selective antagonist of the sigma-1 receptor. Sigma-1 receptors are known to play a role in various physiological and pathological processes such as cell proliferation, differentiation, and apoptosis. N-(3-bromophenyl)-3,4-dimethylbenzamide blocks the activity of the sigma-1 receptor, which can lead to various physiological effects.
Biochemical and Physiological Effects:
N-(3-bromophenyl)-3,4-dimethylbenzamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cells, including breast cancer and prostate cancer cells. It has also been shown to have neuroprotective effects in animal models of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Additionally, it has been shown to have analgesic effects in animal models of pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(3-bromophenyl)-3,4-dimethylbenzamide in lab experiments is its selectivity for the sigma-1 receptor. This allows researchers to study the specific effects of sigma-1 receptor blockade without affecting other receptors. However, one limitation of using N-(3-bromophenyl)-3,4-dimethylbenzamide is its limited solubility in water, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for the study of N-(3-bromophenyl)-3,4-dimethylbenzamide. One area of research is the potential use of N-(3-bromophenyl)-3,4-dimethylbenzamide in the treatment of various cancers. Further studies are needed to determine the optimal dosage and administration of N-(3-bromophenyl)-3,4-dimethylbenzamide for this application. Another area of research is the potential use of N-(3-bromophenyl)-3,4-dimethylbenzamide as a neuroprotective agent in the treatment of neurodegenerative disorders. Additionally, further studies are needed to determine the potential side effects and toxicity of N-(3-bromophenyl)-3,4-dimethylbenzamide in humans.
Métodos De Síntesis
N-(3-bromophenyl)-3,4-dimethylbenzamide can be synthesized using a multi-step process. The first step involves the reaction of 3-bromoaniline with 3,4-dimethylbenzoyl chloride in the presence of a base such as triethylamine. This results in the formation of N-(3-bromophenyl)-3,4-dimethylbenzamide. The compound can then be purified using various techniques such as column chromatography.
Aplicaciones Científicas De Investigación
N-(3-bromophenyl)-3,4-dimethylbenzamide has been studied for its potential therapeutic applications in the treatment of various diseases such as cancer, neurodegenerative disorders, and pain. It has also been studied for its potential use as an antidepressant and anxiolytic agent.
Propiedades
IUPAC Name |
N-(3-bromophenyl)-3,4-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO/c1-10-6-7-12(8-11(10)2)15(18)17-14-5-3-4-13(16)9-14/h3-9H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHWBJEJHCKCLBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC(=CC=C2)Br)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-bromophenyl)-3,4-dimethylbenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(4-chlorophenyl)carbonothioyl]-4-(2-fluorophenyl)piperazine](/img/structure/B5775742.png)
![N-(2,3-dimethylphenyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea](/img/structure/B5775750.png)
![N-[2-(acetylamino)phenyl]-4-fluorobenzamide](/img/structure/B5775756.png)

![4-[(phenylthio)methyl]-N-(2-pyridinylmethyl)benzamide](/img/structure/B5775766.png)


![1-(4-methoxyphenyl)-2-(4H-[1,2,4]triazolo[1,5-a]benzimidazol-4-yl)ethanone](/img/structure/B5775808.png)
![N-cyclopentyl-N'-[2-(difluoromethoxy)-5-methylphenyl]thiourea](/img/structure/B5775809.png)
![{5-bromo-2-[(3-nitrobenzyl)oxy]phenyl}methanol](/img/structure/B5775811.png)

![1-cyclooctyl-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5775827.png)